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Compound of Interest

Methyl 4-amino-2,5-
Compound Name:
difluorobenzoate

Cat. No.: B1530578

In the landscape of contemporary drug development, the strategic incorporation of fluorine into
molecular scaffolds is a cornerstone of medicinal chemistry. The unigue electronic properties of
fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile,
enhancing attributes such as metabolic stability, binding affinity, and lipophilicity.[1] Within this
context, Methyl 4-amino-2,5-difluorobenzoate emerges as a pivotal building block. Its
trifunctional nature—an amine, an ester, and a specifically substituted aromatic ring—offers a
versatile platform for the synthesis of complex pharmaceutical agents. This guide provides a
comprehensive technical overview of Methyl 4-amino-2,5-difluorobenzoate, tailored for
researchers, scientists, and drug development professionals who leverage such intermediates
to architect next-generation therapeutics.

Core Chemical and Physical Properties

Methyl 4-amino-2,5-difluorobenzoate is a synthetically derived organic compound valued for
its specific arrangement of functional groups that allow for regioselective chemical
modifications. While extensive experimental data for this specific isomer is not broadly
published, its core properties can be reliably established from supplier data and comparison

with closely related analogues.

Table 1: Physicochemical and Identification Data
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Property Data Source(s)

methyl 4-amino-2,5-
IUPAC Name ) N/A
difluorobenzoate

CAS Number 952285-52-8 [2][3]

Molecular Formula CsH7F2NO2 [2][3]

Molecular Weight 187.14 g/mol [2]

Purity Typically =295% [2][4][5]
White to off-white solid

Appearance _ [61[7]
(inferred)

Soluble in common organic
Solubility solvents (e.g., DCM, Ethyl N/A

Acetate, Methanol)

Storage Store in a cool, dry place [4]

Note: Appearance and solubility are inferred from structurally similar compounds, as specific
experimental data is not widely available.

Spectroscopic Characterization: A Predictive
Analysis

A thorough understanding of a molecule's spectral signature is critical for reaction monitoring
and quality control. Below is an expert analysis of the expected spectral characteristics of
Methyl 4-amino-2,5-difluorobenzoate, based on first principles and data from analogous
structures.[8][9][10][11]

Table 2: Predicted Spectroscopic Data
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Technique Expected Features

- Aromatic Protons: Two distinct signals in the
aromatic region (approx. 6.5-7.5 ppm), each
appearing as a doublet of doublets due to
coupling with both fluorine atoms and the

1H NMR adjacent proton. - Amine Protons (-NH2): A
broad singlet (approx. 4.0-5.0 ppm), the
chemical shift of which is solvent-dependent. -
Methyl Protons (-OCHs): A sharp singlet
(approx. 3.8 ppm).

- Carbonyl Carbon (C=0): Signal around 165

ppm. - Aromatic Carbons: Four signals in the
13C NMR aromatic region (approx. 110-150 ppm).

Carbons directly bonded to fluorine will show

large C-F coupling constants.

- Two distinct signals for the non-equivalent
1°F NMR fluorine atoms, each likely appearing as a

doublet due to F-F coupling.

- N-H Stretch: Two characteristic peaks for the
primary amine around 3300-3500 cm~t. - C=0
IR Spectroscopy Stretch: A strong, sharp absorption for the ester
carbonyl group around 1700-1720 cm~1. - C-F
Stretch: Strong absorptions in the fingerprint

region, typically around 1100-1300 cm™1.

- Molecular lon (M*): A peak at m/z = 187. - Key
Fragments: Loss of the methoxy group (-OCHs3)

Mass Spectrometry (EI) to give a peak at m/z = 156; loss of the
carbomethoxy group (-COOCH:S3) to give a peak
at m/z = 128.

Synthesis and Reactivity: A Practical Workflow

The most direct and industrially relevant synthesis of Methyl 4-amino-2,5-difluorobenzoate
involves the esterification of its corresponding carboxylic acid precursor. This method is reliable
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and scalable.

Proposed Synthetic Protocol: Fischer Esterification

This protocol describes the synthesis of Methyl 4-amino-2,5-difluorobenzoate from 4-amino-
2,5-difluorobenzoic acid.

Step 1: Reaction Setup

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-
amino-2,5-difluorobenzoic acid (1.0 eq.).

Add anhydrous methanol (10-20 volumes) as the solvent and reactant.

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SOa4,
~0.1 eq.), dropwise while stirring.

Step 2: Reaction Execution
o Heat the reaction mixture to reflux (approximately 65°C).

e Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation
Cool the mixture to room temperature.

Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium
bicarbonate (NaHCOs) until effervescence ceases.

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20
volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
(NazS0a).
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« Filter the drying agent and concentrate the organic solvent under reduced pressure to yield
the crude product.

Step 4: Purification

» Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water
or hexanes/ethyl acetate) to afford Methyl 4-amino-2,5-difluorobenzoate as a pure solid.
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Caption: Synthetic workflow for Methyl 4-amino-2,5-difluorobenzoate.

Core Reactivity
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The reactivity of Methyl 4-amino-2,5-difluorobenzoate is governed by its three key functional
components:

e The Amino Group: Acts as a potent nucleophile, readily undergoing reactions such as
acylation, alkylation, and diazotization, providing a primary handle for molecular elaboration.

e The Aromatic Ring: The fluorine atoms deactivate the ring towards electrophilic substitution
but can act as leaving groups in nucleophilic aromatic substitution (SnAr) reactions under
specific conditions.

o The Methyl Ester: Can be hydrolyzed to the parent carboxylic acid or converted to other
functional groups like amides.

Application in Drug Discovery and Development

The utility of Methyl 4-amino-2,5-difluorobenzoate in drug discovery stems directly from its
structural features, which are strategically employed to optimize drug candidates.[12]

» Scaffold for API Synthesis: It serves as a foundational fragment in the multi-step synthesis of
complex Active Pharmaceutical Ingredients (APIs), particularly in oncology and immunology.
[12]

e Modulation of Physicochemical Properties: The two fluorine atoms are not merely
placeholders; they actively modulate the molecule's properties:

o pKa Reduction: The electron-withdrawing nature of fluorine lowers the pKa of the aniline
nitrogen, reducing its basicity. This can prevent unwanted protonation at physiological pH,
improving cell permeability.

o Metabolic Blocking: Fluorine atoms can be placed at sites susceptible to oxidative
metabolism by Cytochrome P450 enzymes. The strength of the C-F bond prevents this
metabolism, thereby increasing the drug's half-life.

o Enhanced Binding: The polarized C-F bond can engage in favorable intermolecular
interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding
affinity and selectivity.[1]
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Medicinal Chemistry Consequences
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Caption: Relationship between structure and drug development utility.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for Methyl 4-amino-2,5-
difluorobenzoate is not widely available, data from structurally related fluorinated
aminobenzoates and general chemical principles dictate a cautious approach.[5][13] The
toxicological properties have not been thoroughly investigated.

Table 3: Recommended Safety Precautions
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Hazard Category Recommended Action Source(s)

Causes serious eye irritation.
Eye Contact Wear safety glasses with side- [51[13]

shields or goggles.

Causes skin irritation. Wear
Skin Contact impervious gloves (e.g., nitrile)  [5][13]

and a lab coat.

May cause respiratory tract
) irritation. Use only in a well-
Inhalation ] ] [51[13]
ventilated area or a chemical

fume hood.

Harmful if swallowed. Wash
) hands thoroughly after
Ingestion ] ] [5]
handling. Do not eat, drink, or

smoke in the laboratory.

Dispose of in accordance with
Disposal local, state, and federal N/A

regulations for chemical waste.

Conclusion

Methyl 4-amino-2,5-difluorobenzoate is more than a simple chemical intermediate; it is an
enabling tool for medicinal chemists. Its well-defined structure provides multiple avenues for
synthetic elaboration, while the strategically placed fluorine atoms offer a proven method for
enhancing the pharmacokinetic profile of drug candidates. A firm grasp of its properties,
synthesis, and reactivity is therefore essential for any scientist or researcher operating at the
forefront of pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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